2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid is an organic compound with the molecular formula C9H14O4. It is a derivative of oxane, featuring a dimethyl substitution at the 2-position and an oxoacetic acid group at the 2-position. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate. This reaction produces ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate, which is then reacted with isopropylmagnesium bromide to afford ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxoacetic acid group.

Common Reagents and Conditions

Oxidation: Sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) buffer are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. This inhibition can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: A structurally similar compound with a nitrile group instead of an oxoacetic acid group.

2-(2,2-Dimethyloxan-4-yl)acetic acid: Lacks the oxo group present in 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its oxoacetic acid group allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry and research applications.

Biological Activity

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

Chemical Structure

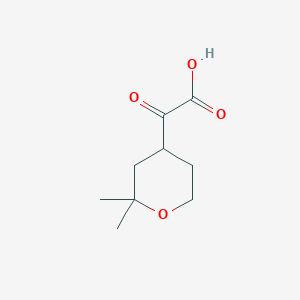

The chemical structure of this compound can be represented as follows:

This structure features a dimethyloxane moiety which may contribute to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. Below are detailed findings from recent studies.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives, including this compound. The results demonstrated significant bactericidal effects against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Staphylococcus epidermidis | 3.91 | 15.62 |

| Escherichia coli | 62.5–500 | 125 to >2000 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with comparable activity to established antibiotics like nitrofurantoin .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using normal cell lines (e.g., L929). The results indicated low cytotoxicity at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic applications.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | >100 |

| 100 | <50 |

| 200 | <20 |

At lower concentrations, the compound enhanced cell viability, indicating its potential as a non-toxic therapeutic agent .

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms. Further studies are needed to elucidate the precise mechanisms involved.

Case Studies

- Case Study on Antimicrobial Resistance : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains of Staphylococcus spp. The compound showed promising results, suggesting it could be developed as an alternative treatment for infections caused by resistant bacteria .

- Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines indicated that at specific concentrations, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent with reduced side effects compared to traditional chemotherapy .

Properties

IUPAC Name |

2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)5-6(3-4-13-9)7(10)8(11)12/h6H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFFJZBCCYLKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.